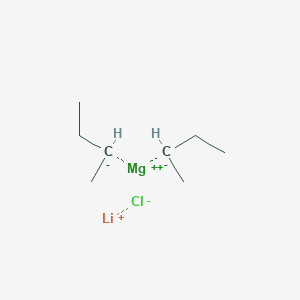

Lithium;magnesium;butane;chloride

Description

Lithium, magnesium, butane, and chloride represent diverse chemical entities with distinct roles in industrial, pharmaceutical, and synthetic applications. Lithium chloride (LiCl) is a hygroscopic salt used in desiccants and battery electrolytes . Magnesium chloride (MgCl₂) is pivotal in de-icing and magnesium supplements . Butane (C₄H₁₀), a hydrocarbon, serves as a fuel and precursor in organometallic synthesis . The chloride ion (Cl⁻) is ubiquitous in ionic compounds, influencing solubility and reactivity across chemical systems . This article compares these compounds with structurally or functionally similar substances, supported by empirical data and research findings.

Properties

Molecular Formula |

C8H18ClLiMg |

|---|---|

Molecular Weight |

181 g/mol |

IUPAC Name |

lithium;magnesium;butane;chloride |

InChI |

InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |

InChI Key |

BSCQOKMJZTUXHZ-UHFFFAOYSA-M |

SMILES |

[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |

Canonical SMILES |

[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Lithium Chloride and Comparable Compounds

Lithium chloride (LiCl) exhibits high solubility in water (83 g/100 g at 20°C) and a melting point of 605°C . Its hygroscopicity surpasses sodium chloride (NaCl), making it ideal for drying agents and air conditioning systems.

Comparison with Alkali Metal Chlorides

| Compound | Melting Point (°C) | Solubility (g/100 g, 20°C) | Applications |

|---|---|---|---|

| Lithium Chloride | 605 | 83 | Batteries, desiccants |

| Sodium Chloride | 801 | 36 | Food seasoning, industrial |

| Potassium Chloride | 770 | 34 | Fertilizers, pharmaceuticals |

Lithium chloride’s smaller ionic radius enhances polarizing power, increasing solubility in polar solvents compared to NaCl and KCl . Unlike NaCl, LiCl is used in lithium-ion batteries due to its electrochemical stability .

Magnesium Chloride and Related Salts

Magnesium chloride (MgCl₂) has a melting point of 714°C and solubility of 54.3 g/100 g at 20°C . It is integral to road de-icing and magnesium supplements.

Comparison with Alkaline Earth Chlorides

| Compound | Melting Point (°C) | Hygroscopicity | Applications |

|---|---|---|---|

| Magnesium Chloride | 714 | High | De-icing, cement production |

| Calcium Chloride | 772 | Very high | Dust control, desiccant |

| Aluminum Chloride | 190 (sublimes) | Moderate | Lewis acid catalyst |

MgCl₂ is less hygroscopic than CaCl₂ but more thermally stable than AlCl₃, which sublimes at 190°C . MgCl₂’s role in Grignard reagents (e.g., sec-butylmagnesium chloride) is enhanced by lithium chloride, improving reaction selectivity in THF solutions .

Butane and Analogous Hydrocarbons

Butane (C₄H₁₀) is a gaseous alkane (boiling point: -0.5°C) used in lighters and synthetic chemistry .

Comparison with Linear Alkanes

| Hydrocarbon | Boiling Point (°C) | State at RT | Uses |

|---|---|---|---|

| Propane | -42 | Gas | LPG fuel, refrigeration |

| Butane | -0.5 | Gas | Lighters, organic synthesis |

| Pentane | 36 | Liquid | Solvent, blowing agent |

Butane’s intermediate chain length balances volatility and energy density, making it preferable for portable fuel applications over propane . In organometallics, butyllithium (C₄H₉Li) decomposes to butane, requiring stringent handling to avoid pyrophoric reactions .

Chloride Ion in Ionic and Covalent Contexts

The chloride ion (Cl⁻) is a common anion in salts like NaCl and covalent compounds like CCl₄.

Comparison of Chloride Salts

| Compound | Bond Type | Solubility (g/100 g, 20°C) | Reactivity |

|---|---|---|---|

| Sodium Chloride | Ionic | 36 | Low |

| Hydrogen Chloride | Covalent | 82 | High (strong acid) |

| Magnesium Chloride | Ionic | 54.3 | Moderate (hygroscopic) |

Chloride’s electronegativity enables diverse bonding: ionic in MgCl₂ and covalent in HCl. In pharmaceuticals, chloride salts like MgCl₂ and KCl are used in IV formulations for electrolyte balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.